molecular formula C17H18N2O2 B4287490 N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxyphenyl)urea

N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxyphenyl)urea

Cat. No.: B4287490
M. Wt: 282.34 g/mol
InChI Key: RHXVTLXKODZWSA-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-N’-(2-methoxyphenyl)urea is an organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-N’-(2-methoxyphenyl)urea typically involves the reaction of 2,3-dihydro-1H-indene-5-amine with 2-methoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of N-(2,3-dihydro-1H-inden-5-yl)-N’-(2-methoxyphenyl)urea may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include steps for the recovery and recycling of solvents to minimize environmental impact.

Types of Reactions:

    Oxidation: N-(2,3-dihydro-1H-inden-5-yl)-N’-(2-methoxyphenyl)urea can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: N-(2,3-dihydro-1H-inden-5-yl)-N’-(2-methoxyphenyl)urea can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Oxides, hydroxylated derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-N’-(2-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

N-(2,3-dihydro-1H-inden-5-yl)-N’-(2-methoxyphenyl)urea can be compared with other urea derivatives that possess similar structural features. Some similar compounds include:

    N-(2,3-dihydro-1H-inden-5-yl)-N’-(4-methoxyphenyl)urea: Similar structure but with a different position of the methoxy group.

    N-(2,3-dihydro-1H-inden-5-yl)-N’-(2-chlorophenyl)urea: Similar structure but with a chloro group instead of a methoxy group.

    N-(2,3-dihydro-1H-inden-5-yl)-N’-(2-hydroxyphenyl)urea: Similar structure but with a hydroxy group instead of a methoxy group.

The uniqueness of N-(2,3-dihydro-1H-inden-5-yl)-N’-(2-methoxyphenyl)urea lies in its specific combination of the indene moiety and the methoxyphenyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-21-16-8-3-2-7-15(16)19-17(20)18-14-10-9-12-5-4-6-13(12)11-14/h2-3,7-11H,4-6H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXVTLXKODZWSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824010
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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